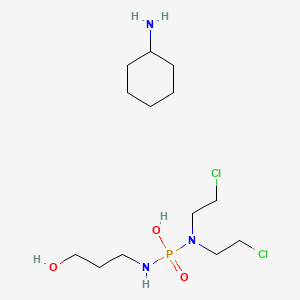
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine is a chemical compound that combines the properties of cytoxyl alcohol and cyclohexylamine. It is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. This compound is typically used in organic synthesis and as an intermediate in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine can be synthesized through the reaction of cytoxyl alcohol with cyclohexylamine. The reaction typically involves mixing equimolar amounts of cytoxyl alcohol and cyclohexylamine in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of cytoxyl alcohol cyclohexylamine salt may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Alkylated or sulfonated derivatives.
Applications De Recherche Scientifique
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of cytoxyl alcohol cyclohexylamine salt involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: An aliphatic amine with similar reactivity but different applications.
Cytoxyl Alcohol: A precursor to cytoxyl alcohol cyclohexylamine salt with distinct chemical properties.
Uniqueness: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine is unique due to its combined properties of cytoxyl alcohol and cyclohexylamine, making it versatile in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activity set it apart from other similar compounds.
Propriétés
Numéro CAS |
4465-94-5 |
|---|---|
Formule moléculaire |
C13H30Cl2N3O3P |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine |
InChI |
InChI=1S/C7H17Cl2N2O3P.C6H13N/c8-2-5-11(6-3-9)15(13,14)10-4-1-7-12;7-6-4-2-1-3-5-6/h12H,1-7H2,(H2,10,13,14);6H,1-5,7H2 |
Clé InChI |
AASQCZYRAWCJEM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(CNP(=O)(N(CCCl)CCCl)O)CO |
SMILES canonique |
C1CCC(CC1)N.C(CNP(=O)(N(CCCl)CCCl)O)CO |
| 4465-94-5 | |
Synonymes |
NSC 52695 NSC-52695 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



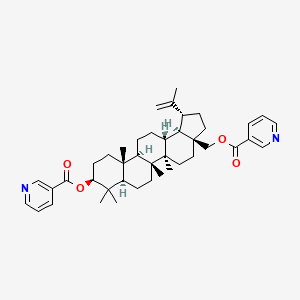
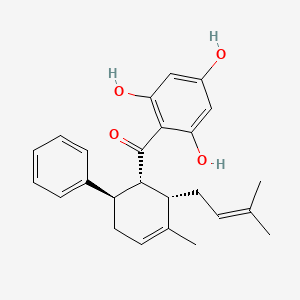
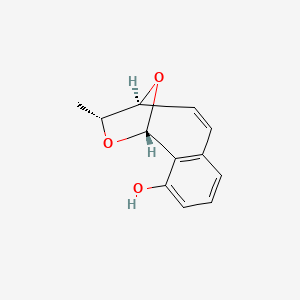
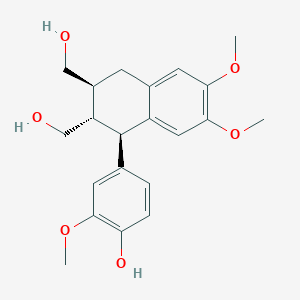

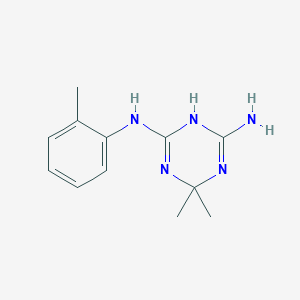
![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)
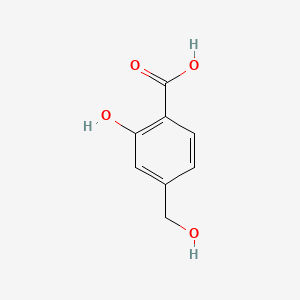
![N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B1198157.png)
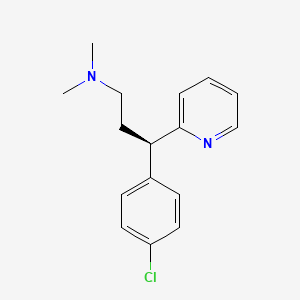
![ethyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate](/img/structure/B1198160.png)


